molecular formula C10H10ClN3O2 B2622146 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride CAS No. 1989659-13-3

2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride

Cat. No.: B2622146
CAS No.: 1989659-13-3
M. Wt: 239.66
InChI Key: YUQSCDQMBXSKSM-UHFFFAOYSA-N
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Description

2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride is a chemical compound that features a triazole ring attached to a benzoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The 1,2,3-triazole ring in 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride has numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make it structurally resembling to the amide bond, mimicking an E or a Z amide bond . This compound interacts with various enzymes, proteins, and other biomolecules, and the nature of these interactions is largely determined by the presence of the 1,2,3-triazole ring .

Molecular Mechanism

The 1,2,3-triazole ring is known to exert its effects at the molecular level through various interactions with biomolecules . It can form hydrogen bonds, which is important for binding with biological targets .

Temporal Effects in Laboratory Settings

Compounds containing 1,2,3-triazole rings are known for their high chemical stability .

Dosage Effects in Animal Models

Compounds containing 1,2,3-triazole rings have been found to exhibit various biological activities, suggesting that they may have dose-dependent effects .

Metabolic Pathways

The 1,2,3-triazole ring is known to be resistant to metabolic degradation .

Transport and Distribution

The 1,2,3-triazole ring is known to be highly stable and capable of forming hydrogen bonds, which may influence its transport and distribution .

Subcellular Localization

The 1,2,3-triazole ring is known to be highly stable and capable of forming hydrogen bonds, which may influence its localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction is highly efficient and selective, making it a popular choice for synthesizing triazole-containing compounds . The general reaction involves the following steps:

  • Preparation of the azide precursor.
  • Reaction of the azide with an alkyne in the presence of a copper catalyst.
  • Formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of flow chemistry allows for better control over reaction conditions, such as temperature and pressure, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the triazole ring or the benzoic acid moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or benzoic acid are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield different triazole oxides, while substitution reactions can introduce various functional groups onto the benzoic acid moiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride is unique due to its specific structure, which combines the properties of both the triazole ring and the benzoic acid moiety. This combination allows for versatile reactivity and a wide range of applications in various fields .

Properties

IUPAC Name

2-(triazol-1-ylmethyl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.ClH/c14-10(15)9-4-2-1-3-8(9)7-13-6-5-11-12-13;/h1-6H,7H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQSCDQMBXSKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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